(2-Bromo-4-nitrophenyl)methanesulfonyl chloride
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Overview
Description
(2-Bromo-4-nitrophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClNO4S and a molecular weight of 314.54 g/mol . It is used primarily in research and development, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-nitrophenyl)methanesulfonyl chloride typically involves the reaction of 2-bromo-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-nitrophenyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products include sulfonamides and sulfonate esters.
Reduction: The major product is 2-bromo-4-aminophenylmethanesulfonyl chloride.
Oxidation: Products depend on the specific oxidation conditions but can include various oxidized derivatives of the original compound.
Scientific Research Applications
(2-Bromo-4-nitrophenyl)methanesulfonyl chloride is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biological molecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-4-nitrophenyl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, making it useful for introducing sulfonyl groups into other molecules. This reactivity is exploited in various chemical synthesis processes.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)methanesulfonyl chloride: Similar structure but lacks the bromine atom.
(4-Bromo-2-methylphenyl)methanesulfonyl chloride: Similar structure with a methyl group instead of a nitro group
Uniqueness
(2-Bromo-4-nitrophenyl)methanesulfonyl chloride is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous.
Properties
Molecular Formula |
C7H5BrClNO4S |
---|---|
Molecular Weight |
314.54 g/mol |
IUPAC Name |
(2-bromo-4-nitrophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClNO4S/c8-7-3-6(10(11)12)2-1-5(7)4-15(9,13)14/h1-3H,4H2 |
InChI Key |
GRIJBAUQEJVSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CS(=O)(=O)Cl |
Origin of Product |
United States |
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